Hexane, 1,1-bis(methylseleno)-
Description
Hexane, 1,1-bis(methylseleno)- is an organoselenium compound with the molecular formula C₈H₁₈Se₂. It features two methylseleno (-SeCH₃) groups attached to the terminal carbons of a hexane backbone. Organoselenium compounds are notable for their applications in catalysis, materials science, and pharmaceuticals due to selenium’s unique redox and coordination properties .
Properties
CAS No. |
88088-11-3 |
|---|---|
Molecular Formula |
C8H18Se2 |
Molecular Weight |
272.2 g/mol |
IUPAC Name |
1,1-bis(methylselanyl)hexane |
InChI |
InChI=1S/C8H18Se2/c1-4-5-6-7-8(9-2)10-3/h8H,4-7H2,1-3H3 |
InChI Key |
AIXMLFZPFBONAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC([Se]C)[Se]C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexane, 1,1-bis(methylseleno)- typically involves the reaction of hexane derivatives with methylselenol or its precursors. One common method is the nucleophilic substitution reaction where a hexane derivative, such as hexyl halide, reacts with methylselenol in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of Hexane, 1,1-bis(methylseleno)- may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Hexane, 1,1-bis(methylseleno)- can undergo various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenides.
Substitution: The methylseleno groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Hexane, 1,1-bis(methylseleno)- can yield selenoxides, while reduction can produce selenides.
Scientific Research Applications
Hexane, 1,1-bis(methylseleno)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound can be used in studies involving selenium metabolism and its biological effects.
Medicine: Organoselenium compounds, including Hexane, 1,1-bis(methylseleno)-, are investigated for their potential antioxidant and anticancer properties.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Hexane, 1,1-bis(methylseleno)- involves its interaction with various molecular targets. The selenium atoms in the compound can participate in redox reactions, influencing cellular oxidative stress levels. This redox activity can modulate signaling pathways and enzyme activities, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues with Oxygen Substituents
Compound : 1,1-Bis(3-methylbutoxy)hexane (CAS 93892-09-2)
- Formula : C₁₆H₃₄O₂
- Substituents : Two 3-methylbutoxy (-OCH₂CH(CH₂CH₃)₂) groups at the 1,1-positions.
- Properties: Boiling Point: Not reported, but analogous ethers (e.g., dihexyl ether) boil at ~226°C . Reactivity: Ethers are generally less reactive than selenoethers due to oxygen’s lower polarizability.
- Applications : Used as solvents or intermediates in organic synthesis.
Comparison: Replacing oxygen with selenium in Hexane, 1,1-bis(methylseleno)- would increase molecular weight (Se ≈ 79 vs. O ≈ 16) and polarizability, enhancing nucleophilicity and coordination capacity .
Sulfur-Containing Analogues
Compound : 1,1-Bis(ethylsulfanyl)hexane-2,3,4,5-tetrol (CAS 5862-63-5)
- Formula : C₁₀H₂₂O₄S₂
- Substituents : Ethylsulfanyl (-SCH₂CH₃) groups at 1,1-positions and hydroxyl groups at 2,3,4,5-positions.
- Properties :
- Solubility : Likely hydrophilic due to hydroxyl groups.
- Stability : Sulfur’s lower electronegativity compared to selenium may reduce oxidative stability.
Comparison: The absence of hydroxyl groups in Hexane, 1,1-bis(methylseleno)- would render it more hydrophobic. Selenium’s larger atomic radius may also confer stronger metal-binding capabilities than sulfur .
Selenium-Containing Analogues
Compound: 2-Hydroxy-4-(methylseleno)butanoic acid (CAS 873660-49-2)
- Formula : C₅H₁₀O₃Se
- Substituents: Methylseleno (-SeCH₃) and hydroxyl (-OH) groups.
- Properties: Melting Point: Not reported, but selenium-containing acids often exhibit moderate solubility in polar solvents.
Compound: Ethanone, 1,1'-(1,3-benzodiselenol-2-ylidene)bis (CAS 853934-37-9)
- Formula : C₁₀H₈O₂Se₂
- Substituents: A benzodiselenole ring fused with two acetyl groups.
- Properties :
Comparison: Hexane, 1,1-bis(methylseleno)- lacks aromaticity or carbonyl groups, simplifying its reactivity profile. Its linear structure may favor applications in polymer chemistry or as a ligand in coordination complexes.
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